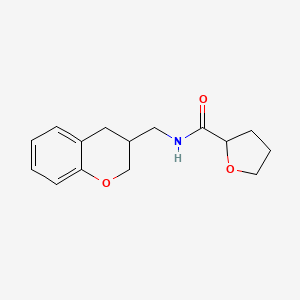

![molecular formula C15H21NO2 B7515432 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)

1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone, also known as PMK glycidate or PMK methyl glycidate, is a chemical compound that is commonly used in the illicit production of the drug MDMA (3,4-methylenedioxymethamphetamine). PMK glycidate is a precursor chemical that is used to synthesize MDMA, which is a popular recreational drug that is known for its psychoactive effects. In recent years, there has been an increase in the use of PMK glycidate in the production of MDMA, which has led to concerns about its potential impact on public health and safety.

Mechanism of Action

1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate does not have a direct mechanism of action, as it is a precursor chemical that is used to synthesize MDMA. MDMA is a serotonin-norepinephrine-dopamine releasing agent that produces its psychoactive effects by increasing the release of these neurotransmitters in the brain. The use of MDMA has been associated with a range of physiological and psychological effects, including increased heart rate, elevated blood pressure, and feelings of euphoria and empathy.

Biochemical and Physiological Effects:

1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate itself does not have any known biochemical or physiological effects, as it is a precursor chemical that is used to synthesize MDMA. However, the use of MDMA has been associated with a range of physiological and psychological effects, including increased heart rate, elevated blood pressure, and feelings of euphoria and empathy. Additionally, the use of MDMA has been linked to long-term changes in brain function, including alterations in serotonin and dopamine signaling pathways.

Advantages and Limitations for Lab Experiments

1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate is commonly used in laboratory experiments to study the synthesis of MDMA and related compounds. The advantages of using 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate in these experiments include its high yield and purity, as well as its availability from commercial sources. However, the use of 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate in laboratory experiments is also associated with several limitations, including the potential for exposure to toxic chemicals and the risk of accidental explosions or fires.

Future Directions

There are several potential future directions for research on 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate and its role in the production of MDMA. One area of research could focus on developing new synthesis methods for 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate that are more efficient and environmentally friendly. Another area of research could focus on developing new analytical methods for detecting 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate and related precursor chemicals in illicit drug manufacturing settings. Additionally, research could be conducted to investigate the potential impact of 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate on public health and safety, including its role in the production of counterfeit drugs and its potential for use in terrorist activities.

Synthesis Methods

1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate can be synthesized using a variety of methods, including the Wacker oxidation method, the Henry reaction method, and the Leuckart-Wallach reaction method. The Wacker oxidation method involves the use of palladium catalysts to convert safrole, a natural compound found in sassafras oil, into 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate. The Henry reaction method involves the condensation of benzaldehyde and nitroethane to form 1-phenyl-2-nitropropene, which is then reduced to 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate. The Leuckart-Wallach reaction method involves the reduction of methyl 3,4-methylenedioxyphenylacetate to 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate using formic acid and ammonium formate.

Scientific Research Applications

1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate has been the subject of scientific research due to its role in the production of MDMA. Researchers have studied the chemical properties of 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate, as well as its synthesis methods and the potential risks associated with its use in the production of MDMA. Additionally, researchers have investigated the potential impact of 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate on public health and safety, including its role in the production of counterfeit drugs and its potential for use in terrorist activities.

properties

IUPAC Name |

1-[3-(hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-12-5-2-3-7-14(12)9-15(18)16-8-4-6-13(10-16)11-17/h2-3,5,7,13,17H,4,6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLFJHSJCDEXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CCCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)

![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)

![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)

![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)